molecular formula C11H14ClNO B15307337 2-Amino-1-(5-indanyl)ethanone Hydrochloride

2-Amino-1-(5-indanyl)ethanone Hydrochloride

Cat. No.: B15307337
M. Wt: 211.69 g/mol
InChI Key: PPELIUHHEIOKPG-UHFFFAOYSA-N
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Description

2-Amino-1-(5-indanyl)ethanone Hydrochloride is a substituted cathinone derivative characterized by an indane ring system (a bicyclic structure comprising fused benzene and cyclopentane rings) attached to the ethanone backbone. These compounds are typically synthesized for pharmaceutical research, psychoactive substance studies, or as intermediates in organic synthesis .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10;/h4-6H,1-3,7,12H2;1H

InChI Key

PPELIUHHEIOKPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Formation of the Ketone Functionality: The ketone group is typically introduced through oxidation reactions, using oxidizing agents such as chromium trioxide in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone functionality can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The ketone can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives with different functional groups.

Scientific Research Applications

2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone functionality can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 2-amino-1-arylethanone hydrochlorides with different aromatic substituents:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
2-Amino-1-(4-chlorophenyl)ethanone HCl C₈H₉Cl₂NO 214.08 248–252 Water, alcohol
2-Amino-1-(4-hydroxyphenyl)ethanone HCl C₈H₁₀ClNO₂ 187.62 217–220 Water, methanol
2-Amino-1-(3-methoxyphenyl)ethanone HCl C₉H₁₂ClNO₂ 201.65 Not reported Not reported
2-Amino-1-(4-bromophenyl)ethanone HCl C₈H₉BrClNO 250.53 Not reported Alcohol
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone HCl C₉H₉ClF₃NO 239.62 Not reported Not reported
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, Br, CF₃): Increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., 4-chloro derivative: 248–252°C ).
    • Hydroxyl Groups : Improve water solubility, as seen in the 4-hydroxyphenyl derivative .
    • Methoxy Groups : May reduce crystallinity, as data gaps exist for the 3-methoxy analog .
Pharmaceutical Intermediates:
  • 4-Hydroxyphenyl Derivative : Used in synthesizing paracetamol hydrochloride (analgesic/antipyretic) and ractopamine (β-agonist) .
  • 4-Chlorophenyl Derivative : Investigated as an intermediate for antidepressants .
Psychoactive Substances:
  • bk-2C-B HCl (4-bromo-2,5-dimethoxyphenyl): Classified as a new psychoactive substance (NPS) with pyrolysis products studied for forensic identification .

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